molecular formula C17H20N2O4 B14781458 Boc-(+/-)-trans-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid

Boc-(+/-)-trans-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B14781458
M. Wt: 316.35 g/mol
InChI Key: ZHFKFVXDOBTIEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its complex structure, which includes a pyrrolidine ring, a tert-butoxycarbonyl protecting group, and a cyanophenyl group. The stereochemistry of the compound, indicated by the (3R,4S) configuration, plays a crucial role in its reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a diester.

    Introduction of the Cyanophenyl Group: This step often involves a nucleophilic substitution reaction where a cyanophenyl halide reacts with the pyrrolidine intermediate.

    Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyanophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyanophenyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into active sites of enzymes or receptors, influencing biochemical pathways. The cyanophenyl group can participate in π-π interactions, while the tert-butoxycarbonyl group provides steric hindrance, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid: Lacks the cyanophenyl group, affecting its reactivity and applications.

    (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid: The position of the cyano group influences its chemical properties.

Uniqueness

The presence of the cyanophenyl group in (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid imparts unique electronic and steric properties, making it distinct from other similar compounds

Properties

IUPAC Name

4-(3-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13(14(10-19)15(20)21)12-6-4-5-11(7-12)8-18/h4-7,13-14H,9-10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFKFVXDOBTIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.